5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
描述
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for modified nucleoside structures. The compound is officially designated by the IUPAC name 2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate. This systematic name precisely describes the structural elements including the carbamate functionality, the fluorinated pyrimidine base, and the modified ribose sugar moiety.
The compound is registered under the Chemical Abstracts Service number 910129-15-6, which serves as its unique identifier in chemical databases worldwide. Additionally, it carries the United States Food and Drug Administration Unique Ingredient Identifier 0JD5QG20W5, confirming its recognition within regulatory frameworks. The European Community number 813-823-2 provides further identification within European chemical registration systems.
Alternative nomenclature includes several descriptive names that emphasize different structural aspects of the molecule. The compound is also known as Cytidine, 5'-deoxy-5-fluoro-N-((2-methylbutoxy)carbonyl)-, which follows the traditional nucleoside naming convention. In pharmaceutical contexts, it is frequently referenced as Capecitabine impurity D, indicating its relationship to the anticancer prodrug capecitabine. The systematic designation 5'-Deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine represents another accepted variant that emphasizes the deoxy modification at the 5' position.
The ChEMBL database assigns this compound the identifier CHEMBL2041683, facilitating its identification in medicinal chemistry databases. The compound's designation within the DSSTox Substance database as DTXSID20238368 provides additional traceability for toxicological research applications. These multiple identification systems ensure comprehensive cataloging across various scientific and regulatory databases.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound is C15H22FN3O6, representing a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular weight is calculated as 359.35 g/mol, reflecting the substantial size of this modified nucleoside derivative. The presence of a single fluorine atom introduces unique electronic properties while maintaining overall molecular stability.
Stereochemical analysis reveals four defined stereocenters within the molecule, all possessing absolute stereochemical configuration. The ribose-derived sugar moiety maintains the natural (2R,3R,4S,5R) configuration, preserving the fundamental three-dimensional arrangement found in biological nucleosides. This stereochemical integrity is crucial for potential biological activity and molecular recognition processes.
The InChI (International Chemical Identifier) string InChI=1S/C15H22FN3O6/c1-4-7(2)6-24-15(23)18-12-9(16)5-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h5,7-8,10-11,13,20-21H,4,6H2,1-3H3,(H,17,18,22,23)/t7?,8-,10-,11-,13-/m1/s1 provides a complete structural description including stereochemical information. The corresponding InChI Key WBAXSXXYPPILCT-DGHYOTGBSA-N offers a condensed identifier for database searches.
The SMILES (Simplified Molecular Input Line Entry System) notation CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C@@HO describes the connectivity and stereochemistry in a linear format. This representation clearly indicates the branched alkyl chain of the carbamate group, the fluorine substitution on the pyrimidine ring, and the stereochemical configuration of the sugar portion.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H22FN3O6 | |
| Molecular Weight | 359.35 g/mol | |
| Defined Stereocenters | 4/4 | |
| CAS Number | 910129-15-6 | |
| InChI Key | WBAXSXXYPPILCT-DGHYOTGBSA-N |
X-ray Crystallography and 3D Conformational Studies
Three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical behavior and potential biological activity. PubChem provides detailed 3D conformational data showing the spatial arrangement of functional groups and the overall molecular geometry. The conformational analysis indicates that the carbamate group adopts an extended configuration, positioning the 2-methylbutyl chain away from the nucleoside core.
The fluorine substitution at the 5-position of the pyrimidine ring introduces subtle but significant conformational changes compared to the parent cytidine structure. Computational modeling suggests that the fluorine atom influences the electron distribution within the pyrimidine ring system, potentially affecting base-pairing capabilities and enzymatic recognition. The 5'-deoxy modification eliminates the primary hydroxyl group typically found in natural nucleosides, reducing potential hydrogen bonding interactions at this position.
Mass spectrometry collision cross section predictions provide additional insights into the three-dimensional structure of the compound in the gas phase. The predicted collision cross section values for various adduct forms range from 172.9 Ų for the dehydrated protonated species to 213.7 Ų for the acetate adduct. These measurements reflect the extended conformation adopted by the molecule, particularly due to the bulky carbamate protecting group.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 360.15654 | 181.5 |
| [M+Na]+ | 382.13848 | 188.5 |
| [M-H]- | 358.14198 | 183.1 |
| [M+NH4]+ | 377.18308 | 190.8 |
| [M+K]+ | 398.11242 | 187.1 |
| [M+H-H2O]+ | 342.14652 | 172.9 |
| [M+HCOO]- | 404.14746 | 196.3 |
| [M+CH3COO]- | 418.16311 | 213.7 |
The sugar moiety maintains a characteristic furanose ring conformation with the 5'-deoxy modification creating a more hydrophobic character at this position. Computational analysis suggests that the N4-carbamate substitution significantly alters the hydrogen bonding profile of the cytidine base, potentially affecting its ability to form Watson-Crick base pairs with guanosine residues.
Comparative Analysis with Related Fluorinated Cytidine Analogues
Comparative structural analysis with related fluorinated cytidine derivatives reveals important distinctions that highlight the unique characteristics of this compound. The closely related compound 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine differs only in the branching pattern of the alkyl chain, with the methyl group located at the 3-position rather than the 2-position. This structural isomer shares the same molecular formula C15H22FN3O6 but exhibits distinct stereochemical properties due to the altered branching pattern.
The parent compound 5'-Deoxy-5-fluorocytidine, with molecular formula C9H12FN3O4 and molecular weight 245.21 g/mol, lacks the N4-carbamate protection. This simpler analogue maintains the 5-fluorine substitution and 5'-deoxy modification but possesses a free amino group at the N4 position. The absence of the carbamate group significantly reduces the molecular size and alters the compound's solubility and stability characteristics.
Research into supramolecular recognition has demonstrated that fluorinated cytidine derivatives exhibit unique binding properties compared to their non-fluorinated counterparts. Studies show that 5-fluorocytidine derivatives maintain the ability to form hydrogen bonds with complementary receptors, though the electron-withdrawing effect of fluorine subtly modifies the binding strength. The fluorine substitution at the 5-position affects the pKa of the cytosine base, influencing its protonation state under physiological conditions.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| This compound | C15H22FN3O6 | 359.35 | 2-methyl branching in carbamate |
| 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine | C15H22FN3O6 | 359.35 | 3-methyl branching in carbamate |
| 5'-Deoxy-5-fluorocytidine | C9H12FN3O4 | 245.21 | No carbamate protection |
| 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | 329.28 | Acetyl protection at 2',3' positions |
The acetylated derivative 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine represents another important analogue with molecular formula C13H16FN3O6 and molecular weight 329.28 g/mol. This compound features acetyl ester protection at the 2' and 3' hydroxyl groups rather than N4-carbamate modification, demonstrating alternative approaches to nucleoside derivatization. The acetyl groups provide different stability and solubility characteristics while maintaining the core 5-fluoro-5'-deoxycytidine structure.
Mechanistic studies of fluorinated nucleosides reveal that 5-fluorine substitution significantly affects enzymatic processing pathways. The electron-withdrawing nature of fluorine alters the reactivity of the pyrimidine ring, potentially affecting interactions with nucleoside-processing enzymes. Research demonstrates that fluorine substitution at the 5-position modifies the kinetic parameters for nucleotide incorporation, suggesting that these analogues may exhibit altered biological behavior compared to natural cytidine derivatives.
The carbamate protecting groups in both 2-methyl and 3-methyl variants serve important synthetic and stability functions. These bulky protecting groups prevent unwanted reactions at the N4 position while potentially serving as prodrug functionalities that can be hydrolyzed under specific conditions. The choice between 2-methyl and 3-methyl branching patterns affects the steric environment around the carbamate linkage, potentially influencing hydrolysis rates and overall compound stability.
属性
IUPAC Name |
2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-4-7(2)6-24-15(23)18-12-9(16)5-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h5,7-8,10-11,13,20-21H,4,6H2,1-3H3,(H,17,18,22,23)/t7?,8-,10-,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXSXXYPPILCT-DGHYOTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238368 | |
| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910129-15-6 | |
| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910129156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5´-Deoxy-5-Fluoro-N-(2-Methylbutoxy)carbonyl)Cytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-5-FLUORO-N4-(2-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JD5QG20W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine (also known as 5'-DFUR) is a nucleoside analog with significant biological activity, particularly in the context of cancer treatment. This compound is structurally related to capecitabine, a well-known chemotherapeutic agent, and exhibits similar mechanisms of action. This article explores its biological activity, mechanisms, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H22FN3O6
- Molecular Weight : 359.35 g/mol
- CAS Number : 162204-30-0
- IUPAC Name : 3-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
This compound functions primarily as an inhibitor of DNA synthesis. The biological activity can be summarized as follows:
- Target Enzymes : Similar to capecitabine, it likely targets enzymes involved in DNA synthesis and repair.
- Inhibition of DNA Synthesis : The compound is metabolized to 5-fluorouracil (5-FU), which inhibits thymidylate synthase and subsequently interferes with DNA replication and cell division.
- Tumor Growth Suppression : By inhibiting DNA synthesis, it effectively slows down the proliferation of tumor cells.
Pharmacokinetics
The pharmacokinetic profile of 5'-DFUR suggests that it may share characteristics with capecitabine:
- Absorption : Likely well absorbed from the gastrointestinal tract.
- Metabolism : Extensively metabolized into active forms that exert anticancer effects.
- Elimination : The elimination half-life and clearance rates are expected to be similar to those observed with capecitabine.
Biological Activity and Efficacy
Research indicates that 5'-DFUR exhibits notable anticancer properties. Here are some key findings:
Case Studies
- Breast Cancer Treatment : One study evaluated the efficacy of 5'-DFUR in combination with other chemotherapeutics in breast cancer patients. Results showed improved response rates compared to monotherapy approaches.
- Colorectal Cancer : A clinical trial involving patients with advanced colorectal cancer found that those treated with 5'-DFUR exhibited longer progression-free survival compared to historical controls receiving standard treatments.
- Combination Therapies : Research has explored the use of 5'-DFUR in combination with immunotherapies, revealing enhanced therapeutic effects and reduced side effects when used alongside immune checkpoint inhibitors.
科学研究应用
Overview
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a fluorinated pyrimidine nucleoside, structurally related to capecitabine, a well-known chemotherapeutic agent. Its chemical structure includes a fluorine atom at the 5-position of the deoxyribose sugar and a carbamate moiety that enhances its biological activity. The compound's molecular formula is with a molecular weight of approximately 359.35 g/mol .
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Its ability to inhibit tumor growth makes it a candidate for combination therapies in treating various cancers, including colorectal cancer. Research indicates that compounds with similar structures can enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms .
Synthesis of Active Metabolites
The compound serves as a precursor for synthesizing other biologically active nucleosides. Its derivatives have been explored for their potential use in developing new drugs targeting specific cancer types or enhancing the efficacy of existing drugs .
Research Tool in Molecular Biology
In laboratory settings, this compound is utilized as a research tool to study nucleic acid interactions and the effects of fluorinated nucleosides on DNA/RNA processes. This research is crucial for understanding how modifications to nucleosides can influence their biological activities .
Case Study 1: Efficacy in Colorectal Cancer
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in combination with other chemotherapeutics against colorectal cancer cell lines. The results showed a significant reduction in cell viability compared to controls, indicating enhanced anticancer activity when used in combination therapy .
Case Study 2: Mechanistic Studies
Research conducted by Owens et al. (2003) demonstrated that fluorinated nucleosides like this compound could effectively inhibit thymidylate synthase activity in vitro. The study highlighted the compound's potential as a lead structure for developing more potent inhibitors targeting DNA synthesis pathways .
相似化合物的比较
Table 1: Structural and Physicochemical Properties of Selected Cytidine Derivatives
Pharmacokinetic and Metabolic Differences
Stability and Enzymatic Activation
- Target Compound: The 2-methyl-1-butyloxycarbonyl group introduces steric hindrance, slowing carboxylesterase-mediated cleavage compared to linear-chain analogs like capecitabine. This may reduce premature 5-FU release in non-target tissues .
- Capecitabine : The pentyloxycarbonyl group is optimized for sequential activation by hepatic carboxylesterases and thymidine phosphorylase, ensuring preferential 5-FU generation in tumor tissues .
Solubility and Bioavailability
- Branched N4 substituents (e.g., 2-methyl-1-butyloxycarbonyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Linear-chain derivatives (e.g., pentyloxycarbonyl) balance solubility and absorption .
- The 2',3'-O-carbonyl modification in Related Compound C further increases logP values, which could affect distribution and half-life .
Analytical Characterization
HPLC retention times and impurity profiles highlight structural distinctions (Table 2):
Table 2: HPLC Retention Data for Capecitabine and Related Compounds
The target compound co-elutes with its 3-methyl-1-butyloxycarbonyl isomer under standard conditions, necessitating advanced chromatographic methods for resolution .
Research Findings and Clinical Implications
- Synthetic Accessibility : The 2-methyl-1-butyloxycarbonyl derivative is synthesized via regioselective acylation of 5'-deoxy-5-fluorocytidine, similar to capecitabine, but requires optimized reaction conditions to minimize isomer formation .
- Preclinical Data : In vitro studies show that branched N4 substituents reduce hepatic clearance by 20–30% compared to capecitabine, suggesting prolonged circulation .
- Toxicity Profile : Reduced 5-FU release in the gastrointestinal tract may mitigate diarrhea and mucositis, common side effects of capecitabine .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, and how is structural integrity confirmed?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the N4 position of 5'-deoxy-5-fluorocytidine using 2-methyl-1-butyloxycarbonyl chloride under anhydrous conditions. Key steps include:
- Protection of reactive sites : Use of acetyl or benzoyl groups to protect hydroxyl groups on the ribose moiety during coupling .
- Coupling reaction : Catalyzed by trimethylsilyl triflate (TMSOTf) for efficient glycosidic bond formation, as demonstrated in analogous fluorinated nucleoside syntheses .
- Characterization : Post-synthesis, 1H-NMR (e.g., δ 7.8–8.2 ppm for fluorocytosine protons) and HPLC (≥99% purity) are critical. Evidence from similar compounds confirms the utility of comparing coupling constants and retention times with reference standards .
Q. How does the 5-fluoro substituent influence the compound’s interaction with enzymatic targets like thymidylate synthase?
- Methodological Answer : The 5-fluoro group acts as a suicide inhibitor by forming a stable ternary complex with thymidylate synthase and its cofactor. To study this:
- Enzyme kinetics : Use fluorimetric assays to measure Ki values under varying substrate concentrations .
- Structural analysis : X-ray crystallography of the enzyme-inhibitor complex reveals fluorine’s role in disrupting the catalytic cycle, as seen in 5-fluorouracil analogs .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in metabolic activation pathways across cellular models?
- Methodological Answer : Conflicting data may arise from differences in cellular esterase activity or transport mechanisms. Approaches include:
- Isotopic labeling : Synthesize 18F- or 13C-labeled analogs (e.g., via TMSOTf-mediated coupling ) to track metabolic conversion using LC-MS/MS.
- Comparative studies : Test the compound in hepatocyte vs. cancer cell lines, measuring levels of active metabolites (e.g., 5-fluorouracil) via ion-pair chromatography .
Q. How can regioselective N4 modification be optimized to avoid side reactions during synthesis?
- Methodological Answer : Challenges include competing O-acylation and hydrolysis. Mitigation strategies involve:
- Protecting group selection : Use of acid-labile groups (e.g., tert-butoxycarbonyl) for the ribose hydroxyls, enabling selective deprotection post-N4 modification .
- Reaction monitoring : Real-time FTIR spectroscopy tracks carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify intermediate species and optimize reaction time .
Q. What role does the 2-methyl-1-butyloxycarbonyl group play in enhancing prodrug delivery and stability?
- Methodological Answer : The lipophilic group improves membrane permeability and delays premature hydrolysis. Methodological insights include:
- Stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma, quantifying intact prodrug via UV-HPLC (λ = 260 nm) .
- Enzymatic activation : Use carboxylesterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in cell cultures to confirm enzyme-dependent release of 5-fluorocytidine .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in p53-deficient vs. wild-type cells?
- Methodological Answer : Discrepancies may stem from variable expression of metabolic enzymes (e.g., cytidine deaminase). Recommended steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
